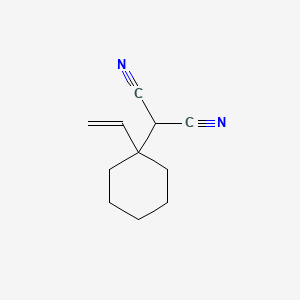
2-(1-Vinylcyclohexyl)malononitrile
Overview
Description
2-(1-Vinylcyclohexyl)malononitrile is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Vinylcyclohexyl)malononitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted aldehydes and malononitrile. For example, derivatives like 2-[3-(2-chlorophenyl)vinyl]-5,5-dimethylcyclohex-2-enylidene malononitrile are prepared by refluxing precursors in polar solvents (e.g., ethanol, THF) with acid/base catalysts (e.g., piperidine, trifluoroacetic acid) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. For instance, using anhydrous conditions and inert atmospheres can suppress side reactions, while microwave-assisted synthesis may reduce reaction time .
Q. How can X-ray crystallography determine the molecular conformation and intermolecular interactions of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example, SCXRD revealed a planar cyclohexenylidene moiety in 2-{3-[2-(1H-Indol-3-yl)vinyl]-5,5-dimethylcyclohex-2-enylidene}malononitrile, with intermolecular C–H···N hydrogen bonds stabilizing the crystal lattice . Data collection at 291 K with a resolution ≤ 0.8 Å ensures accuracy. Software like SHELX and PLATON analyzes thermal parameters and packing motifs .
Q. What spectroscopic techniques are effective for characterizing the electronic structure of this compound?
- Methodological Answer : Linear-dichroic infrared (IR-LD) spectroscopy in nematic liquid crystals assigns vibrational modes to specific molecular axes, distinguishing ν(C≡N) stretches (~2220 cm⁻¹) from aromatic C=C vibrations . UV-vis spectroscopy identifies charge-transfer transitions (e.g., λmax ~490 nm in polar solvents), with TD-DFT calculations validating experimental absorption bands .
Advanced Research Questions
Q. How can structural modifications enhance charge-transfer properties for nonlinear optical (NLO) applications?
- Methodological Answer : Introducing electron-rich substituents (e.g., methoxy, diphenylamino) to the vinylcyclohexylidene backbone increases π-conjugation and hyperpolarizability (β). For instance, replacing phenyl with thieno[3,2-b]thiophene extends conjugation, improving second-harmonic generation (SHG) efficiency . Computational screening (e.g., CAM-B3LYP/6-31G(d,p)) predicts β values, guiding synthetic prioritization .
Q. What mechanisms underlie the inhibitory activity of this compound derivatives against cytochrome P450 enzymes?
- Methodological Answer : Docking simulations (AutoDock Vina) show that substituents like 3,4-dihydroxybenzylidene form hydrogen bonds with CYP1A2’s heme pocket, blocking substrate access . Competitive inhibition is validated via fluorometric assays (e.g., Vmax reduction without Km change). Structure-activity relationships (SAR) reveal halogen substituents (e.g., Cl, F) enhance binding affinity by 30–50% .
Q. How do discrepancies in photophysical data for this compound derivatives arise, and how can they be resolved?
- Methodological Answer : Solvent polarity and aggregation effects often cause conflicting fluorescence quantum yields (ΦF). For example, ΦF increases from 0.2 in DMF to 0.6 in micellar SDS due to restricted intramolecular rotation . Time-resolved fluorescence (TCSPC) and transient absorption spectroscopy distinguish emissive states (e.g., locally excited vs. charge-transfer) .
Q. What computational strategies predict the optoelectronic performance of this compound-based materials?
- Methodological Answer : Density functional theory (DFT) with ωB97XD/6-311G** computes frontier molecular orbitals (HOMO/LUMO) and reorganization energies (λ). For example, LUMO levels < −3.8 eV correlate with air stability in organic field-effect transistors (OFETs) . Machine learning models trained on 500+ NFAs (non-fullerene acceptors) identify key descriptors (e.g., π-conjugation length, dipole moment) for high absorption coefficients (>10⁵ M⁻¹cm⁻¹) .
Q. How can synthesis–structure–property relationships guide the design of this compound derivatives for organic photovoltaics?
- Methodological Answer : Incorporating fused-ring acceptors (e.g., indacenodithiophene) lowers bandgaps (Eg ~1.5 eV) and improves fill factors (FF >70%) in bulk heterojunction solar cells . Ternary blends with PC71BM and donor polymers (e.g., PTB7-Th) achieve PCEs >8% by balancing charge mobility and phase separation . Grazing-incidence XRD and AFM optimize morphology .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(1-ethenylcyclohexyl)propanedinitrile |
InChI |
InChI=1S/C11H14N2/c1-2-11(10(8-12)9-13)6-4-3-5-7-11/h2,10H,1,3-7H2 |
InChI Key |
SJWSRLWDLJBBJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCCC1)C(C#N)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














